3-Fluoro-4-(pyrrolidine-1-carbonyl)pyridine
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Overview
Description
“3-Fluoro-4-(pyrrolidine-1-carbonyl)pyridine” is a chemical compound with the CAS Number: 1491026-19-7 . It has a molecular weight of 194.21 . The IUPAC name for this compound is 3-fluoro-4-(1-pyrrolidinylcarbonyl)pyridine .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including “this compound”, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Scientific Research Applications
Selective Al(3+) Sensor Development
Research by Maity and Govindaraju (2010) introduced a pyrrolidine constrained bipyridyl-dansyl conjugate synthesized through click chemistry. This compound acts as a selective ratiometric and colorimetric chemosensor for Aluminum (Al3+) ions, demonstrating its application in selective ion detection through internal charge transfer (ICT) mechanisms (D. Maity & T. Govindaraju, 2010).
Synthesis of Poly-Substituted Pyridines
Chen et al. (2010) described a novel strategy for the synthesis of poly-substituted 3-H, 3-fluoro, or 3-trifluoromethyl pyridines. This methodology involves a C-F bond breaking of the anionically activated fluoroalkyl group, presenting a supplemental approach to pyridine synthesis under metal-free conditions, which is crucial for the development of environmentally friendly synthetic pathways (Zixian Chen et al., 2010).
Fluorescent pH Sensor Design
Yang et al. (2013) developed a heteroatom-containing organic fluorophore, showcasing the effect of intramolecular charge transfer (ICT) and aggregation-induced emission (AIE). This compound serves as a fluorescent pH sensor in both solution and solid states, indicating its potential for wide-ranging applications in chemical sensing and molecular electronics (Zhiyong Yang et al., 2013).
Fluorophore Synthesis for Fe3+/Fe2+ Sensing
A study by Maity et al. (2018) synthesized 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione-based fluorophores that exhibit high selectivity for Fe3+/Fe2+ cations. This research underscores the utility of these compounds in developing sensitive chemosensors for iron ions, which are crucial for various biological and environmental monitoring applications (Pampa Maity et al., 2018).
Modular Synthesis of Polysubstituted and Fused Pyridines
Song et al. (2016) introduced a one-pot Michael addition/[5 + 1] annulation/dehydrofluorinative aromatization reaction sequence. This method facilitates the regioselective synthesis of various substituted pyridines and highlights a transition-metal catalyst-free approach, emphasizing its significance in the development of efficient and scalable synthetic processes (Zhidong Song et al., 2016).
Mechanism of Action
Target of Action
Pyrrolidine derivatives have been known to interact with various biological targets, influencing their activity .
Mode of Action
It’s known that pyrrolidine derivatives can influence the mobility of certain protein structures, which could potentially alter the function of these proteins .
Biochemical Pathways
Fluorinated pyridines have been used in the synthesis of various bioactive compounds, suggesting they may interact with multiple biochemical pathways .
Result of Action
Altering the coordinating groups of ligands has been shown to enhance their antiproliferative activity .
Action Environment
The fluorination of pyridine n-oxide was successfully achieved at room temperature, suggesting that the compound may be stable under normal environmental conditions .
Properties
IUPAC Name |
(3-fluoropyridin-4-yl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c11-9-7-12-4-3-8(9)10(14)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJDJAUFLNADQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=NC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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